3-(3-Cyano-pyridin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-(3-Cyano-pyridin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a piperidine ring, a pyridine ring with a cyano group, and a tert-butyl ester functional group, making it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Cyano-pyridin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of the pyridine ring: The pyridine ring with a cyano group can be synthesized through various methods, including the reaction of suitable precursors under specific conditions.
Attachment of the piperidine ring: The piperidine ring is introduced through nucleophilic substitution reactions, where the pyridine derivative reacts with a piperidine precursor.
Introduction of the tert-butyl ester group: The final step involves esterification, where the carboxylic acid group is converted into a tert-butyl ester using reagents such as tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(3-Cyano-pyridin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pyridine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-(3-Cyano-pyridin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound’s functional groups make it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 3-(3-Cyano-pyridin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The cyano group and the piperidine ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- 3-(3-Cyano-pyridin-2-ylsulfanyl)-benzoic acid
Uniqueness
3-(3-Cyano-pyridin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its combination of functional groups, which allows for diverse chemical reactions and applications. Its piperidine ring provides additional flexibility and potential for interaction with biological targets compared to similar compounds with different ring structures.
Properties
Molecular Formula |
C16H21N3O2S |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
tert-butyl 3-(3-cyanopyridin-2-yl)sulfanylpiperidine-1-carboxylate |
InChI |
InChI=1S/C16H21N3O2S/c1-16(2,3)21-15(20)19-9-5-7-13(11-19)22-14-12(10-17)6-4-8-18-14/h4,6,8,13H,5,7,9,11H2,1-3H3 |
InChI Key |
ZRJNKHFCVBGTQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)SC2=C(C=CC=N2)C#N |
Origin of Product |
United States |
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